N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide
CAS No.:
Cat. No.: VC16574509
Molecular Formula: C24H32N2O
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H32N2O |
|---|---|
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide |
| Standard InChI | InChI=1S/C24H32N2O/c1-2-3-14-24(27)26(22-12-8-5-9-13-22)23-16-19-25(20-17-23)18-15-21-10-6-4-7-11-21/h4-13,23H,2-3,14-20H2,1H3/i5+1,8+1,9+1,12+1,13+1,22+1 |
| Standard InChI Key | VCCPXHWAJYWQMR-RKCJWEPRSA-N |
| Isomeric SMILES | CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3 |
| Canonical SMILES | CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-((1,2,3,4,5,6-13C6)phenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]pentanamide |
| Molecular Formula | C24H32N2O |
| Molecular Weight | 370.5 g/mol |
| Isotopic Purity | ≥98% 13C6 |
| Regulatory Status | Schedule I (U.S.) |
The compound’s structure comprises a piperidine ring substituted with a phenethyl group at the 1-position and a pentanamide moiety at the 4-position. The amide nitrogen is further bonded to a 13C6-labeled phenyl ring, a modification critical for its role as an internal standard .
Spectroscopic Characterization
1H- and 13C-NMR analyses confirm the compound’s protonation at the piperidine ring’s nitrogen atom, adopting an axial configuration in both solid and solution states . X-ray crystallography of related fentanyl analogs reveals supramolecular motifs stabilized by C–H···π interactions and hydrogen bonding between protonated amines and counterions . For N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide, GIAO/B3LYP computational models align closely with experimental 13C chemical shifts, validating its structural assignment .
Synthesis and Analytical Validation
Synthetic Methodology
The synthesis of N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide involves three key steps:
-
Piperidine Intermediate Preparation: 1-(2-Phenylethyl)-4-piperidinone undergoes reductive amination with benzylamine, followed by hydrogenolysis to yield 1-(2-phenylethyl)piperidin-4-amine.
-
Amide Coupling: The amine reacts with pentanoyl chloride in the presence of a base (e.g., triethylamine) to form N-[1-(2-phenylethyl)-4-piperidinyl]pentanamide.
-
Isotopic Labeling: The final step introduces the 13C6-labeled phenyl group via Buchwald-Hartwig amination using 13C6-bromobenzene and a palladium catalyst .
Reaction conditions—temperature (−78°C to 120°C), solvent (tetrahydrofuran or dichloromethane), and catalyst loading (5–10 mol%)—are optimized to achieve yields exceeding 70%.
Applications in Opioid Research
Pharmacodynamic Profiling
N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide exhibits high affinity for μ-opioid receptors (MOR), with half-maximal inhibitory concentrations (IC50) in the low nanomolar range, comparable to fentanyl. Molecular dynamics simulations reveal that the pentanamide chain enhances hydrophobic interactions with MOR’s transmembrane domain, prolonging receptor residency time relative to shorter-chain analogs.
Metabolic Pathways
In vitro hepatic microsomal assays identify two primary metabolites:
-
N-Dealkylation: Cleavage of the piperidine-phenethyl bond generates N-phenylpentanamide.
-
Hydroxylation: Oxidation at the pentanamide’s β-carbon forms a tertiary alcohol, which undergoes glucuronidation.
The 13C6 label facilitates discrimination of parent drug from endogenous metabolites in human plasma, achieving limits of quantification (LOQ) ≤0.1 ng/mL via LC-MS/MS .
Regulatory and Forensic Considerations
Legal Status in the United States
Under the Controlled Substances Act, N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is classified as a Schedule I drug due to its structural analogy to fentanyl derivatives like acetylfentanyl and butyrylfentanyl . This classification mandates strict licensing for research use and criminalizes unauthorized possession .
Forensic Detection
The compound’s 13C6 label produces a characteristic +6 Da mass shift in MS spectra, enabling unambiguous identification in biological matrices . In a 2023 interlaboratory study, 13C6-labeled standards reduced false-positive rates for valeryl fentanyl by 89% compared to unlabeled analogs .
Research Implications and Future Directions
Advancing Analytical Toxicology
The integration of 13C-labeled internal standards like N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide has revolutionized forensic toxicology, enabling precise quantification of novel synthetic opioids amid overlapping chromatographic peaks . Future work should expand isotopic labeling to other fentanyl subfamilies (e.g., cyclopropylfentanyl) to address evolving drug markets.
Mitigating Public Health Risks
By elucidating structure-toxicity relationships, this compound informs regulatory strategies to preemptively control emerging opioids. Computational models trained on its pharmacokinetic data could predict the abuse liability of uncharacterized analogs, guiding policy decisions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume